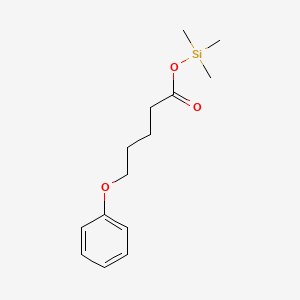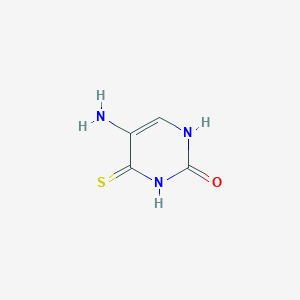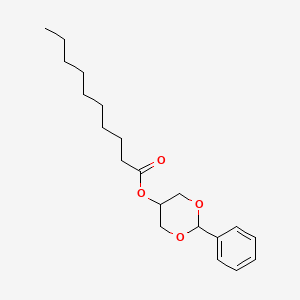
2-Phenyl-1,3-dioxan-5-yl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester is an organic compound with the molecular formula C20H30O4 It is a derivative of decanoic acid and features a 2-phenyl-1,3-dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester typically involves the esterification of decanoic acid with 2-phenyl-1,3-dioxan-5-ol. The reaction is catalyzed by an acid, such as toluenesulfonic acid, and is carried out in refluxing toluene. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester may involve similar esterification processes but on a larger scale. The use of efficient water removal techniques, such as molecular sieves or orthoesters, can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other derivatives.
Wissenschaftliche Forschungsanwendungen
Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of decanoic acid 2-phenyl-1,3-dioxan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 2-phenyl-1,3-dioxan-5-ol, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3-dioxan-5-ol: A related compound that can undergo similar chemical reactions and has comparable applications.
Decanoic Acid Esters: Other esters of decanoic acid with different alcohols, which may have varying properties and uses.
Uniqueness: Decanoic acid 2-phenyl-1,3-dioxan-5-yl ester is unique due to the presence of the 2-phenyl-1,3-dioxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other decanoic acid esters and contributes to its specific applications and reactivity .
Eigenschaften
CAS-Nummer |
56630-72-9 |
|---|---|
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(2-phenyl-1,3-dioxan-5-yl) decanoate |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-14-19(21)24-18-15-22-20(23-16-18)17-12-9-8-10-13-17/h8-10,12-13,18,20H,2-7,11,14-16H2,1H3 |
InChI-Schlüssel |
HUWPKIADWBKLFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


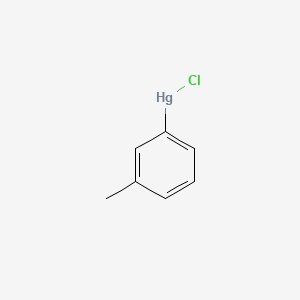
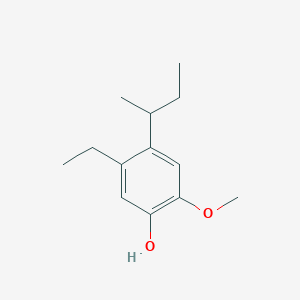
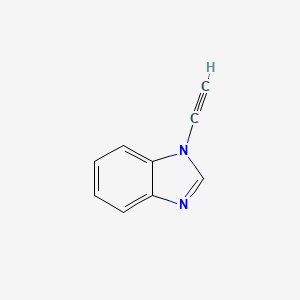
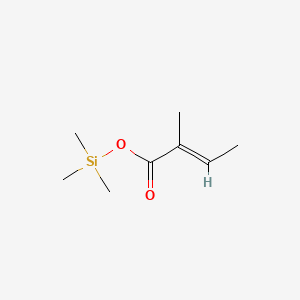
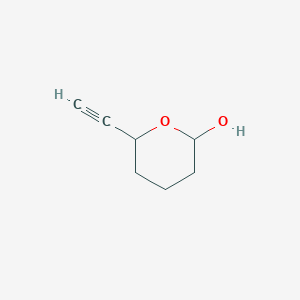
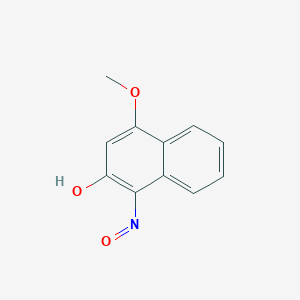
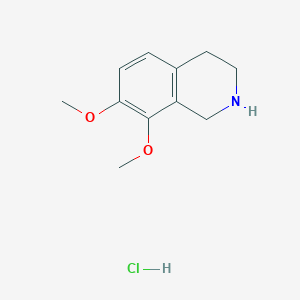
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
![1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
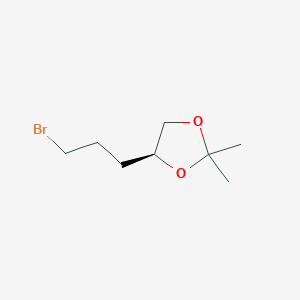
![Piperazine, 1,4-bis[(trimethylsilyl)methyl]-](/img/structure/B13815084.png)
